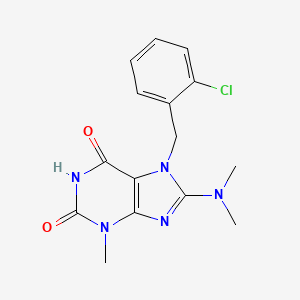![molecular formula C17H17NO5 B5879793 (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid, also known as MPAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAPA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to have anti-inflammatory and anti-cancer properties. In
科学的研究の応用
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6, and to reduce inflammation in animal models of arthritis and colitis.
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and spread of tumors in animal models of cancer.
作用機序
The exact mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to improve insulin sensitivity and to reduce oxidative stress and lipid peroxidation.
実験室実験の利点と制限
One of the main advantages of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid in lab experiments is its well-established synthesis method and chemical stability. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is also relatively inexpensive and easy to obtain. However, one limitation of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
将来の方向性
There are a number of potential future directions for research on (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to improve insulin sensitivity and to reduce inflammation and oxidative stress, which are factors involved in the development of these disorders.
Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have neuroprotective properties and to improve cognitive function in animal models of these diseases.
Finally, further research is needed to fully understand the mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid and to optimize its synthesis and dosing for use in scientific research.
合成法
The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid involves the reaction of naproxen with 4-aminophenol and chloroacetyl chloride. The resulting intermediate is then reacted with 2-methoxyaniline to produce (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
特性
IUPAC Name |
2-[4-[[2-(2-methoxyphenyl)acetyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-15-5-3-2-4-12(15)10-16(19)18-13-6-8-14(9-7-13)23-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJWGWSZHIAOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(2-Methoxyphenyl)acetyl]amino}phenoxy)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5879711.png)

![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)

![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)